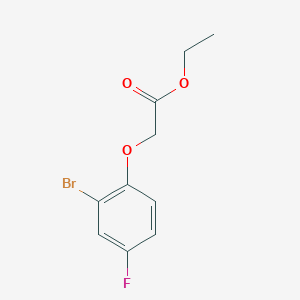

Ethyl (2-bromo-4-fluorophenoxy)acetate

Description

BenchChem offers high-quality Ethyl (2-bromo-4-fluorophenoxy)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl (2-bromo-4-fluorophenoxy)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(2-bromo-4-fluorophenoxy)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrFO3/c1-2-14-10(13)6-15-9-4-3-7(12)5-8(9)11/h3-5H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUYFYXIWCCHCSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C(C=C(C=C1)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Solubility Characterization and Solvent Selection for Ethyl (2-bromo-4-fluorophenoxy)acetate

Executive Summary & Compound Identity

This technical guide details the solubility profile and solvent selection strategy for Ethyl (2-bromo-4-fluorophenoxy)acetate (CAS 1842-10-0). As a halogenated phenoxy ester, this compound serves as a critical intermediate in the synthesis of protoporphyrinogen oxidase (PPO) inhibitor herbicides (e.g., Flumiclorac analogs) and pharmaceutical scaffolds.

Understanding its solubility landscape is prerequisite for optimizing nucleophilic substitution reactions, crystallization purification, and formulation stability. This guide synthesizes theoretical solubility parameters with a self-validating experimental protocol to establish a robust solubility profile.

Physicochemical Basis[1]

-

Chemical Structure: Aromatic ether linked to an ethyl ester, substituted with bromine (ortho) and fluorine (para).

-

Lipophilicity (LogP): Estimated at 3.5 – 4.2 (High lipophilicity).

-

Key Intermolecular Forces:

-

Dipole-Dipole: Significant contributions from the ester carbonyl and C-F/C-Br bonds.

-

Pi-Pi Stacking: Aromatic ring interactions, modulated by the electron-withdrawing halogens.

-

Hydrogen Bonding: Weak H-bond acceptor (ester/ether oxygens); no H-bond donor capability.

-

Predicted Solubility Profile

In the absence of lot-specific experimental data, the following profile is derived from Hansen Solubility Parameters (HSP) for structurally analogous halogenated phenoxy esters.

Table 1: Solubility Classification by Solvent Class

| Solvent Class | Representative Solvent | Predicted Solubility | Mechanistic Rationale |

| Chlorinated | Dichloromethane (DCM) | Very High (>500 mg/mL) | Excellent match for halogenated aromatic interactions; primary process solvent. |

| Polar Aprotic | DMF, DMSO, NMP | High (>300 mg/mL) | Strong dipole interactions solubilize the polar ester/ether functionality; ideal for SN2 reactions. |

| Esters/Ketones | Ethyl Acetate, Acetone | High (>250 mg/mL) | "Like dissolves like" (ester-ester affinity); preferred for green extraction/crystallization. |

| Alcohols | Methanol, Ethanol | Moderate (50–150 mg/mL) | Solubility decreases as alcohol chain length increases; heating required for high concentrations. |

| Aromatic Hydrocarbons | Toluene, Xylene | Moderate-High | Pi-pi interactions facilitate dissolution; often used as a co-solvent. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Low (<10 mg/mL) | High lipophilicity is insufficient to overcome crystal lattice energy in non-polar alkanes; excellent anti-solvent. |

| Water | Water | Insoluble (<1 mg/L) | Hydrophobic halogenated ring dominates; hydrolysis risk at high pH. |

Critical Insight: The presence of the Fluorine atom at the para-position increases the polarity relative to non-fluorinated analogs, slightly enhancing solubility in polar aprotic solvents (DMF) while reducing solubility in purely aliphatic hydrocarbons.

Experimental Protocol: Solubility Determination

To validate the theoretical profile for your specific lot (polymorph variations can affect solubility), follow this self-validating Gravimetric/HPLC workflow.

The Saturation Shake-Flask Method (Standardized)

Objective: Determine thermodynamic solubility at 25°C.

Reagents:

-

Test Solvent (HPLC Grade)

-

Ethyl (2-bromo-4-fluorophenoxy)acetate (Reference Standard)

Workflow:

-

Preparation: Add excess solid compound (approx. 50 mg) to 1 mL of solvent in a crimp-sealed HPLC vial.

-

Equilibration: Agitate at 25°C for 24 hours (orbital shaker at 200 rpm).

-

Sedimentation: Allow to stand for 4 hours or centrifuge at 10,000 rpm for 5 mins.

-

Sampling: Filter supernatant through a 0.22 µm PTFE filter (avoid Nylon due to potential binding).

-

Quantification:

-

Method A (Gravimetric): Evaporate a known volume of filtrate and weigh the residue.

-

Method B (HPLC - Preferred): Dilute filtrate 100x in Acetonitrile and analyze via HPLC-UV (254 nm).

-

Visualization: Solubility Determination Workflow

Caption: Standardized Saturation Shake-Flask protocol ensuring thermodynamic equilibrium is reached before quantification.

Solvent Selection Strategy for Applications

Synthetic Process Optimization

For nucleophilic substitution or esterification reactions involving this intermediate:

-

Recommended: Acetonitrile or DMF .

-

Reasoning: These polar aprotic solvents solvate the nucleophile effectively while maintaining high solubility of the Ethyl (2-bromo-4-fluorophenoxy)acetate, ensuring homogeneous kinetics.

-

Avoid: Alcohols (if using strong bases) to prevent transesterification side reactions.

Crystallization & Purification

To purify the compound from crude reaction mixtures:

-

Solvent System: Ethanol/Water or Ethyl Acetate/Heptane .

-

Mechanism: Dissolve the compound in warm Ethanol or Ethyl Acetate (High Solubility). Slowly add Water or Heptane (Anti-solvent, Low Solubility) to induce controlled nucleation.

-

Thermodynamic Driver: The high lipophilicity of the brominated aromatic ring drives precipitation rapidly upon anti-solvent addition.

Visualization: Solvent Selection Decision Tree

Caption: Decision matrix for selecting solvents based on the operational unit operation (Reaction, Purification, or Analysis).

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 1842-10-0, Ethyl (2-bromo-4-fluorophenoxy)acetate. Retrieved from [Link]

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. (Standard reference for solubility parameter prediction).

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

- Lipinski, C. A. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26.

Safety Data Sheet (SDS) for Ethyl (2-bromo-4-fluorophenoxy)acetate

Technical Whitepaper: Safety & Handling Protocols for Ethyl (2-bromo-4-fluorophenoxy)acetate

Executive Summary & Scope

This technical guide provides a comprehensive safety profile for Ethyl (2-bromo-4-fluorophenoxy)acetate , a specialized intermediate used in medicinal chemistry and agrochemical synthesis.[1] Unlike standard Safety Data Sheets (SDS), this whitepaper integrates physicochemical analysis with "Read-Across" toxicology principles to establish robust handling protocols for research environments where specific toxicological data may be sparse.

Target Audience: Synthetic Chemists, HSE Officers, and Process Engineers.

Chemical Identity & Physicochemical Profiling

Precise identification is the first line of defense.[1] This compound belongs to the class of halogenated phenoxy esters , known for their lipophilicity and potential for biological activity (e.g., auxin mimicry in plants).

| Parameter | Technical Specification |

| Chemical Name | Ethyl (2-bromo-4-fluorophenoxy)acetate |

| CAS Number | 1842-10-0 |

| Molecular Formula | C₁₀H₁₀BrFO₃ |

| Molecular Weight | 277.09 g/mol |

| Structure Description | Ethyl ester of acetic acid attached via ether linkage to a 2-bromo-4-fluorophenyl ring.[1] |

| Physical State | Low-melting solid or viscous oil (Ambient).[1] |

| Solubility | Soluble in DCM, Ethyl Acetate, DMSO, Methanol.[1] Insoluble in water.[1] |

| Key Functional Groups | • Ester: Susceptible to hydrolysis (acid/base).[1]• Aryl Halides: Stable under ambient conditions; reactive in Pd-catalyzed cross-couplings.[1] |

Hazard Identification & Toxicology (The "Why")

In the absence of specific LD50 data for this exact isomer, we apply Structure-Activity Relationship (SAR) analysis using the close analog Ethyl 2-(4-bromo-2-fluorophenoxy)acetate (CAS 1716-83-2).[1]

Core Hazards (GHS Classification)

-

Skin Irritation (Category 2): The lipophilic nature allows the compound to penetrate the stratum corneum, where local hydrolysis to the corresponding phenoxyacetic acid can cause irritation.

-

Eye Irritation (Category 2A): Esters of alpha-heteroatom acids are potent lachrymators and irritants.[1]

-

Specific Target Organ Toxicity (Single Exposure) - Category 3: Respiratory irritation is highly probable if aerosolized.[1]

Metabolic Activation Pathway

Understanding the metabolism is crucial for first aid.[1] Upon ingestion or absorption, the ethyl ester is cleaved by non-specific esterases.

Figure 1: Metabolic hydrolysis pathway indicating the generation of the free acid, which drives the primary toxicological effects.[1]

Handling, Storage, & Stability Protocols

This section details the "How," focusing on preventing the hydrolysis pathway described above.

Storage Architecture

-

Temperature: Store at 2–8°C . While the ester is relatively stable, lower temperatures retard transesterification or hydrolysis.

-

Atmosphere: Store under Inert Gas (Argon/Nitrogen) .[1] Moisture is the enemy; atmospheric humidity can slowly hydrolyze the ester to the corrosive acid.

-

Container: Amber glass with PTFE-lined caps.[1] Avoid metal containers due to potential halide corrosion over long periods.[1]

Personal Protective Equipment (PPE) Matrix

Standard latex gloves are insufficient for halogenated aromatics.[1]

| PPE Component | Material/Standard | Scientific Rationale |

| Gloves (Primary) | Nitrile (≥ 0.11 mm) | Provides adequate splash protection.[1] |

| Gloves (Immersion) | Viton® or Silver Shield | Fluorinated aromatics can permeate nitrile over time (breakthrough > 4 hrs).[1] |

| Respiratory | P95 / N95 + OV Cartridge | Required if heating or handling powders outside a fume hood. |

| Eye Protection | Chemical Goggles | Safety glasses are insufficient due to potential lachrymatory effects of the ester. |

Experimental Workflow: Safe Handling of Unknown Intermediates

When using this compound in synthesis (e.g., Suzuki coupling or ester hydrolysis), follow this self-validating workflow to minimize exposure.

Figure 2: Operational workflow emphasizing containment during the critical "weighing" phase where exposure risk is highest.[1]

Emergency Response & First Aid

Principle: Treat as a potential alkylating agent and potent irritant.

-

Ocular Exposure:

-

Dermal Exposure:

-

Spill Management:

Waste Management & Environmental Impact

-

Classification: Halogenated Organic Waste .[1]

-

Disposal Logic: Do not mix with non-halogenated solvents (acetone/ethanol waste).[1][4] High temperature incineration (>1000°C) is required to prevent formation of dioxins/furans, which can occur when burning halogenated aromatics at lower temperatures.

-

Ecological Note: Phenoxyacetates are often phytotoxic (herbicidal).[1] Prevent entry into soil or waterways strictly.[1]

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 15367677 (Ethyl 2-(4-bromo-2-fluorophenoxy)acetate - Analog).[1] Retrieved from [Link][1]

-

Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1200).[1] Retrieved from [Link][1]

-

European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria - Halogenated Compounds.[1] Retrieved from [Link]

-

ChemSrc. Ethyl (2-bromo-4-fluorophenoxy)acetate CAS 1842-10-0 Entry.[1][5] (Verified CAS Source).[1] Retrieved from [Link][1]

Sources

- 1. ethyl 2-(4-bromo-2-fluorophenoxy)acetate | 1716-83-2 [sigmaaldrich.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 4. hazardouswasteexperts.com [hazardouswasteexperts.com]

- 5. ethyl (2-bromo-4-fluorophenoxy)acetate | CAS#:1842-10-0 | Chemsrc [chemsrc.com]

Methodological & Application

Synthesis procedure for Ethyl (2-bromo-4-fluorophenoxy)acetate

Application Note: Synthesis of Ethyl (2-bromo-4-fluorophenoxy)acetate

Abstract & Scope

This technical guide details the optimized synthesis protocol for Ethyl (2-bromo-4-fluorophenoxy)acetate (CAS: 1842-10-0), a critical intermediate in the development of PPAR agonists, phenoxy-herbicide analogs, and fluorinated pharmaceutical building blocks. The procedure utilizes a Williamson Ether Synthesis pathway, selected for its high regioselectivity and operational simplicity. This document provides a self-validating protocol, mechanistic insights, and troubleshooting parameters to ensure reproducibility and high yield (>90%).

Retrosynthetic Analysis & Strategy

The target molecule is disconnected at the ether linkage, revealing two commercially available precursors: 2-bromo-4-fluorophenol and ethyl bromoacetate .

-

Strategic Choice: We employ a weak inorganic base (Potassium Carbonate,

) rather than a strong base (NaH) to minimize transesterification or hydrolysis side reactions. -

Solvent Selection: Anhydrous Acetone is the preferred solvent for its ease of removal and ability to facilitate the precipitation of the bromide salt byproduct, driving the reaction equilibrium forward.

Graphviz Diagram: Retrosynthesis & Forward Reaction Scheme

Caption: Reaction pathway showing the deprotonation of the phenol followed by nucleophilic attack on the alkyl halide.

Experimental Protocol

Reagents & Materials

| Reagent | MW ( g/mol ) | Equiv.[1][2] | Amount (Example) | Role |

| 2-Bromo-4-fluorophenol | 191.00 | 1.0 | 5.00 g (26.2 mmol) | Nucleophile |

| Ethyl bromoacetate | 167.00 | 1.2 | 5.25 g (31.4 mmol) | Electrophile |

| Potassium Carbonate ( | 138.21 | 2.0 | 7.24 g (52.4 mmol) | Base |

| Acetone (Anhydrous) | - | - | 50 mL | Solvent |

| Potassium Iodide (KI) | 166.00 | 0.1 | 0.43 g (Catalytic) | Finkelstein Catalyst (Optional) |

Step-by-Step Procedure

Step 1: Reaction Setup (Inert Atmosphere)

-

Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Flush the system with Nitrogen (

) or Argon to remove moisture. Note: Moisture competes with the phenol for the alkyl halide, forming glycolic acid byproducts. -

Add 2-bromo-4-fluorophenol (5.00 g) and anhydrous Acetone (50 mL). Stir until fully dissolved.

-

Add anhydrous

(7.24 g) in a single portion. The suspension will turn slightly opaque.-

Expert Tip: Grind the

to a fine powder before addition to increase surface area and reaction rate.

-

Step 2: Reagent Addition & Reflux

-

Add Ethyl bromoacetate (5.25 g) dropwise via syringe over 5 minutes.

-

Optional: Add catalytic KI (10 mol%) here to accelerate the reaction via in-situ formation of the more reactive ethyl iodoacetate (Finkelstein condition).

-

-

Heat the mixture to a gentle reflux (

) using an oil bath or heating mantle. -

Maintain reflux for 4–6 hours .

-

Monitoring: Check progress via TLC (Hexane:Ethyl Acetate 8:2). The starting phenol (

) should disappear, and a new less polar spot (

-

Step 3: Workup & Isolation

-

Cool the reaction mixture to room temperature.

-

Filtration: Filter the white suspension through a Celite pad or sintered glass funnel to remove inorganic salts (KBr and excess

). Wash the filter cake with cold acetone (2 x 10 mL). -

Concentration: Evaporate the combined filtrate under reduced pressure (Rotavap) to obtain a crude oil.

-

Extraction: Dissolve the residue in Ethyl Acetate (50 mL) and wash with:

-

10% NaOH (2 x 20 mL) – Critical Step: Removes unreacted phenol.

-

Water (1 x 20 mL).

-

Brine (1 x 20 mL).

-

-

Drying: Dry the organic layer over anhydrous

, filter, and concentrate in vacuo.

Step 4: Purification

-

The crude product is typically a clear to pale-yellow oil or low-melting solid.

-

Recrystallization: If solid, recrystallize from Hexane/Ethanol (9:1).

-

Yield Expectation: 90–95% (approx. 6.5 – 6.9 g).

Mechanistic Insight ( Pathway)

The reaction proceeds via a classic bimolecular nucleophilic substitution (

-

Activation: The carbonate base deprotonates the phenol (

) to generate the phenoxide anion. The electron-withdrawing Fluorine and Bromine atoms stabilize this anion, making it a "soft" nucleophile. -

Attack: The phenoxide oxygen attacks the

-carbon of ethyl bromoacetate from the backside, displacing the bromide ion. -

Transition State: A pentacoordinate transition state is formed where bond breaking (C-Br) and bond forming (O-C) occur simultaneously.

Graphviz Diagram: Reaction Mechanism

Caption: Step-wise mechanistic flow of the Williamson Ether Synthesis.

Characterization (Self-Validation)

Use the following spectral data to validate the identity of the synthesized compound.

Predicted Spectral Data for Ethyl (2-bromo-4-fluorophenoxy)acetate:

-

Physical State: Clear to pale yellow oil or white solid (low melting point).

-

NMR (400 MHz,

-

1.29 (t,

-

4.27 (q,

-

4.68 (s, 2H,

-

6.85 (dd,

-

6.98 (ddd,

-

7.28 (dd,

-

1.29 (t,

-

NMR (100 MHz,

-

14.1 (

-

14.1 (

Expert Notes & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete deprotonation or moisture. | Ensure |

| Side Product (Hydrolysis) | Water in solvent hydrolyzed the ester. | Use strictly anhydrous solvents. Avoid prolonged exposure to atmospheric moisture. |

| Dark Coloration | Oxidation of phenol. | Perform reaction under Nitrogen ( |

| Sluggish Reaction | Steric hindrance or poor solubility. | Add catalytic Potassium Iodide (KI) or switch solvent to DMF (run at |

Safety & Hazards (MSDS Summary)

-

Ethyl Bromoacetate: Potent lachrymator and highly toxic. Handle only in a functioning fume hood. Wear goggles and chemical-resistant gloves.

-

2-Bromo-4-fluorophenol: Corrosive and toxic. Causes skin burns.

-

Waste Disposal: Segregate halogenated organic waste.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 605472, 2-Bromo-4-fluorophenol. Retrieved from [Link]

-

Organic Syntheses. Ethyl Bromoacetate Synthesis Protocol. Coll. Vol. 3, p.381 (1955). Retrieved from [Link]

-

ChemSRC. Ethyl (2-bromo-4-fluorophenoxy)acetate CAS 1842-10-0 Entry. Retrieved from [Link]

Sources

Application Notes and Protocols for the O-Alkylation of 2-bromo-4-fluorophenol with Ethyl Bromoacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reagents, reaction conditions, and detailed protocols for the successful O-alkylation of 2-bromo-4-fluorophenol with ethyl bromoacetate. This reaction, a classic example of the Williamson ether synthesis, is a fundamental transformation in organic chemistry, pivotal for the synthesis of various pharmaceutical intermediates and biologically active molecules. The resulting product, ethyl (2-bromo-4-fluorophenoxy)acetate, serves as a versatile building block in medicinal chemistry.

Scientific Rationale and Reagent Selection

The O-alkylation of 2-bromo-4-fluorophenol proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] The core principle involves the deprotonation of the weakly acidic phenolic hydroxyl group to form a more nucleophilic phenoxide ion, which then attacks the electrophilic carbon of ethyl bromoacetate, displacing the bromide leaving group.[3] Careful selection of reagents is paramount for achieving high yields and minimizing side reactions.

The Substrates: 2-bromo-4-fluorophenol and Ethyl Bromoacetate

-

2-bromo-4-fluorophenol: The starting phenol is substituted with electron-withdrawing halogen atoms (bromine and fluorine). These substituents increase the acidity of the phenolic proton, facilitating its removal by a suitable base.

-

Ethyl Bromoacetate: This reagent serves as the electrophile. The bromine atom is a good leaving group, and the adjacent ester functionality activates the α-carbon towards nucleophilic attack. It is a primary alkyl halide, which is ideal for SN2 reactions, as it minimizes the risk of competing elimination reactions that can occur with secondary or tertiary halides.[3]

The Base: Anhydrous Potassium Carbonate (K₂CO₃)

For the O-alkylation of phenols, a moderately strong base is required to generate the phenoxide nucleophile. While very strong bases like sodium hydride (NaH) can be used, anhydrous potassium carbonate (K₂CO₃) offers a safer and more practical alternative for this transformation.[4]

-

Mechanism of Deprotonation: Potassium carbonate is a weak base with a pKa of its conjugate acid around 10.25.[5] It is effective in deprotonating phenols (pKa ≈ 10).[5] In a polar aprotic solvent like acetone, the heterogeneous mixture allows for the gradual deprotonation of the phenol on the surface of the solid K₂CO₃, forming the potassium phenoxide in situ.[6] This controlled generation of the nucleophile helps to prevent side reactions.

The Solvent: Acetone

The choice of solvent is critical as it influences the reaction rate and can affect the product distribution (O- vs. C-alkylation).[2] Acetone is an excellent choice for this reaction for several reasons:

-

Polar Aprotic Nature: Acetone is a polar aprotic solvent. It can dissolve the organic reactants but does not solvate the anionic nucleophile as strongly as protic solvents. This leaves the phenoxide ion more "naked" and nucleophilic, thereby accelerating the rate of the SN2 reaction.

-

Boiling Point: Acetone has a moderate boiling point (56 °C), which allows the reaction to be carried out at a gentle reflux to provide the necessary activation energy without promoting unwanted side reactions.

-

Inertness: It is relatively inert under the basic reaction conditions.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the O-alkylation of 2-bromo-4-fluorophenol with ethyl bromoacetate.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Purity | Supplier |

| 2-bromo-4-fluorophenol | 191.00 | ≥98% | e.g., Sigma-Aldrich, TCI |

| Ethyl bromoacetate | 167.00 | ≥98% | e.g., Sigma-Aldrich, Alfa Aesar |

| Anhydrous Potassium Carbonate (K₂CO₃) | 138.21 | ≥99% | e.g., Sigma-Aldrich, Fisher Scientific |

| Acetone | 58.08 | ACS Grade | e.g., Fisher Scientific, VWR |

| Ethyl Acetate | 88.11 | ACS Grade | e.g., Fisher Scientific, VWR |

| Hexane | 86.18 | ACS Grade | e.g., Fisher Scientific, VWR |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | ACS Grade | e.g., Fisher Scientific, VWR |

| Deionized Water | 18.02 | - | - |

| Brine (saturated NaCl solution) | - | - | - |

| Thin Layer Chromatography (TLC) plates | - | Silica gel 60 F₂₅₄ | e.g., Merck, Millipore |

Safety Precautions

-

2-bromo-4-fluorophenol: Harmful if swallowed and causes skin and eye irritation.[7] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8]

-

Ethyl Bromoacetate: This compound is a potent lachrymator (tear-inducing) and is toxic.[9][10] It must be handled with extreme care in a fume hood.[11] Wear appropriate PPE, including gloves and safety glasses.[12]

-

Acetone: Highly flammable. Keep away from open flames and heat sources.

Reaction Setup and Procedure

Reaction Scheme:

Caption: General overview of the O-alkylation reaction.

Step-by-Step Protocol:

-

Reaction Vessel Preparation: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-bromo-4-fluorophenol (e.g., 5.0 g, 26.2 mmol, 1.0 equiv.).

-

Addition of Solvent and Base: Add acetone (100 mL) to the flask, followed by anhydrous potassium carbonate (e.g., 7.2 g, 52.4 mmol, 2.0 equiv.).

-

Initial Stirring: Stir the suspension at room temperature for 15-20 minutes.

-

Addition of Alkylating Agent: Add ethyl bromoacetate (e.g., 3.4 mL, 31.4 mmol, 1.2 equiv.) to the reaction mixture dropwise using a syringe.

-

Reaction at Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approximately 56 °C).

-

Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every hour.[13][14]

-

TLC System: A suitable eluent system is a mixture of hexane and ethyl acetate (e.g., 9:1 v/v).

-

Visualization: Visualize the spots under a UV lamp (254 nm). The starting phenol will have a different Rf value than the product. The reaction is considered complete when the starting phenol spot is no longer visible.

-

-

Reaction Time: The reaction is typically complete within 4-8 hours.[2]

Work-up and Purification

Caption: Workflow for the work-up and purification process.

-

Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and potassium bromide salts using a Büchner funnel and wash the solid cake with a small amount of acetone.

-

Solvent Removal: Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the resulting crude oil in ethyl acetate (100 mL). Transfer the solution to a separatory funnel and wash with deionized water (2 x 50 mL) and then with brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent (e.g., starting with 100% hexane and gradually increasing to 10% ethyl acetate).[15]

-

Final Product: Combine the pure fractions and remove the solvent under reduced pressure to obtain ethyl (2-bromo-4-fluorophenoxy)acetate as a colorless to pale yellow oil.

Reaction Mechanism

The O-alkylation of 2-bromo-4-fluorophenol with ethyl bromoacetate follows an SN2 pathway.

Caption: The SN2 mechanism of the O-alkylation reaction.

Step 1: Deprotonation of the Phenol The reaction is initiated by the deprotonation of the acidic hydroxyl group of 2-bromo-4-fluorophenol by potassium carbonate. This generates the potassium (2-bromo-4-fluorophenoxy)ide, a potent nucleophile.

Step 2: Nucleophilic Attack The newly formed phenoxide ion then acts as a nucleophile and attacks the electrophilic α-carbon of ethyl bromoacetate in a backside attack fashion.

Step 3: Displacement of the Leaving Group This nucleophilic attack occurs in a concerted manner with the departure of the bromide ion, which is a good leaving group. This step results in the formation of the desired ether product, ethyl (2-bromo-4-fluorophenoxy)acetate, and potassium bromide as a byproduct.

Expected Results and Characterization

| Parameter | Expected Outcome |

| Reaction Time | 4 - 8 hours |

| Yield | 85 - 95% (after purification) |

| Appearance | Colorless to pale yellow oil |

| TLC (9:1 Hexane:EtOAc) | Rf of product > Rf of starting phenol |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.2-6.8 (m, 3H, Ar-H), ~4.6 (s, 2H, O-CH₂-CO), ~4.2 (q, 2H, O-CH₂-CH₃), ~1.2 (t, 3H, O-CH₂-CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~168 (C=O), ~155-150 (Ar-C-O, Ar-C-F), ~120-110 (Ar-CH, Ar-C-Br), ~65 (O-CH₂-CO), ~61 (O-CH₂-CH₃), ~14 (O-CH₂-CH₃) |

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

Troubleshooting

| Issue | Possible Cause | Solution |

| Incomplete Reaction | - Insufficient reaction time or temperature.- Inactive base (K₂CO₃ absorbed moisture).- Poor quality of ethyl bromoacetate. | - Continue refluxing and monitor by TLC.- Use freshly dried, anhydrous K₂CO₃.- Use freshly distilled or high-purity ethyl bromoacetate. |

| Low Yield | - Incomplete reaction.- Loss of product during work-up.- Competing side reactions. | - Ensure complete reaction by TLC.- Be careful during extractions; avoid vigorous shaking to prevent emulsions.- Ensure anhydrous conditions. |

| Formation of Byproducts | - C-alkylation may occur under certain conditions.- Hydrolysis of the ester. | - Use a polar aprotic solvent like acetone to favor O-alkylation.- Ensure the work-up is not overly basic or acidic for extended periods. |

References

-

Qin, L., et al. (2019). An improved and practical synthesis of Fmoc Rink linker. ResearchGate. Retrieved from [Link]

- Ma, X., et al. (2018). Dual Roles of Ethyl Bromodifluoroacetate in the Formation of Fluorine-containing Heteroaromatic Compounds. Royal Society of Chemistry.

-

Williamson ether synthesis. In Wikipedia. Retrieved from [Link]

-

Chemistry Stack Exchange. (2019, June 29). Reaction mechanism of rearrangement. Retrieved from [Link]

-

Royal Society of Chemistry. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. Retrieved from [Link]

- Google Patents. (2009). Synthesis of phenoxyacetic acid derivatives.

-

The Royal Society of Chemistry. Table of Contents. Retrieved from [Link]

-

Common Organic Chemistry. Potassium Carbonate. Retrieved from [Link]

-

Organic Chemistry Portal. Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]

-

J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]

- Williamson Ether Synthesis (Williamson Reaction).

-

Organic Syntheses. ethyl bromoacetate. Retrieved from [Link]

-

Organic Syntheses. ethyl phenylacetate. Retrieved from [Link]

-

Williamson ether synthesis. In Wikipedia. Retrieved from [Link]

-

Washington State University. Monitoring Reactions by TLC. Retrieved from [Link]

-

YouTube. (2025, July 30). How can TLC monitor the progress of a chemical reaction?. Retrieved from [Link]

- Extraction Procedure.

-

MDPI. (2022, February 5). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Retrieved from [Link]

-

Reddit. (2022, May 6). Best procedure for phenol/hydroquinone O-methylations?. Retrieved from [Link]

-

Allen. When phenol is refluxed with allyl bromide in acetone solution in the presence of anhydrous potassium carbonate a product may be isolated which, on heating to - 200 ∘ C. Retrieved from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

YouTube. (2022, July 29). When phenol is refluxed with allyl bromide in acetone solution in the presence of anhydrous potas.... Retrieved from [Link]

- Organic Reaction Workup Formulas for Specific Reagents.

- Sonawane, R. B., et al. (2019, November 18). Room-Temperature, Base-Mediated Selective Synthesis of 2-(Arylamino)ethanols and 2-Aryloxyethanols.

- Google Patents. Process for preparing phenoxy acetic acid derivatives.

-

PubChem. Ethyl bromodifluoroacetate. Retrieved from [Link]

- Francis Academic Press.

-

ResearchGate. (2025, October 16). Convenient Method of Synthesizing Aryloxyalkyl Esters from Phenolic Esters Using Halogenated Alcohols. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

-

MDPI. Optimization, Identification, and Quantification of Selected Phenolics in Three Underutilized Exotic Edible Fruits Using HPTLC. Retrieved from [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. jk-sci.com [jk-sci.com]

- 5. Potassium Carbonate [commonorganicchemistry.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. fishersci.com [fishersci.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. How to properly handle and store ethyl bromoacetate_Chemicalbook [chemicalbook.com]

- 13. s3.wp.wsu.edu [s3.wp.wsu.edu]

- 14. youtube.com [youtube.com]

- 15. 2-Bromo-4'-fluoroacetophenone synthesis - chemicalbook [chemicalbook.com]

Application Note & Protocol: A Scalable and Efficient Approach to the Synthesis of Ethyl (2-bromo-4-fluorophenoxy)acetate

Abstract

Ethyl (2-bromo-4-fluorophenoxy)acetate is a pivotal building block in contemporary medicinal and agrochemical research. Its unique substitution pattern, featuring both bromine and fluorine atoms on the phenyl ring, makes it a versatile intermediate for introducing these key pharmacophores into more complex molecular architectures through reactions like cross-coupling.[1][2] This document provides a comprehensive, scalable, and field-tested protocol for the synthesis of Ethyl (2-bromo-4-fluorophenoxy)acetate via the Williamson ether synthesis. We delve into the mechanistic rationale, process optimization for scalability, detailed safety protocols, and robust purification techniques to ensure high yield and purity.

Introduction and Scientific Rationale

The synthesis of substituted phenoxyacetates is a cornerstone of modern organic synthesis, providing access to a wide range of biologically active molecules. Ethyl (2-bromo-4-fluorophenoxy)acetate serves as a critical intermediate, leveraging the ortho-bromo and para-fluoro substituents for subsequent functionalization. The fluorine atom can enhance metabolic stability and binding affinity, while the bromine atom provides a reactive handle for metal-catalyzed cross-coupling reactions, fundamental to drug discovery.[2]

The chosen synthetic route is the Williamson ether synthesis , a robust and widely adopted method for preparing ethers.[3][4] This reaction proceeds via a two-step mechanism:

-

Deprotonation: A phenol (2-bromo-4-fluorophenol) is deprotonated by a base to form a nucleophilic phenoxide ion.

-

Nucleophilic Substitution (SN2): The resulting phenoxide attacks an electrophilic alkyl halide (ethyl bromoacetate) in a bimolecular nucleophilic substitution (SN2) reaction, displacing the bromide leaving group to form the desired ether.[3][5][6]

This method is highly efficient and scalable, making it suitable for both laboratory and industrial production.[3]

Reaction Scheme

Figure 1: Overall reaction for the synthesis of Ethyl (2-bromo-4-fluorophenoxy)acetate.

Mechanistic Pathway and Process Optimization

The efficiency of the Williamson ether synthesis on a larger scale hinges on several critical parameters. The reaction follows an SN2 pathway, which is favored by using a primary alkyl halide like ethyl bromoacetate, minimizing competing elimination (E2) reactions.[4][5]

Figure 2: Mechanism of the Williamson Ether Synthesis.

Key Optimization Strategies for Scalability:

-

Base Selection: While strong bases like sodium hydride (NaH) can be used, anhydrous potassium carbonate (K₂CO₃) is superior for scalable synthesis. It is less hazardous, easier to handle, and sufficiently basic to deprotonate the phenol without causing significant hydrolysis of the ethyl ester product, a common side reaction with stronger, aqueous bases like NaOH.[7]

-

Solvent Choice: Acetone is an excellent solvent for this reaction. It readily dissolves the organic reactants, has a suitable boiling point for reflux conditions, and is easily removed during work-up. Acetonitrile is another viable option. Aprotic polar solvents are preferred as they do not interfere with the nucleophile.[7]

-

Phase-Transfer Catalysis (Optional but Recommended): For large-scale reactions or when using biphasic systems, a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can dramatically increase the reaction rate.[8][9] The PTC facilitates the transport of the phenoxide anion from the solid surface of the K₂CO₃ into the organic phase, where it can react with the ethyl bromoacetate.[8][10]

-

Temperature Control: The reaction is typically run at the reflux temperature of the chosen solvent (e.g., ~56°C for acetone) to ensure a reasonable reaction rate without promoting degradation or unwanted side reactions.

Detailed Experimental Protocol

This protocol outlines the synthesis on a 0.1 mole scale, which can be readily adapted for larger quantities.

Materials and Equipment

| Reagent/Material | CAS No. | Molar Mass ( g/mol ) | Quantity (0.1 mol scale) | Role |

| 2-Bromo-4-fluorophenol | 496-69-5 | 191.00 | 19.1 g (0.10 mol) | Starting Material |

| Ethyl bromoacetate | 105-36-2 | 167.00 | 18.4 g, 12.5 mL (0.11 mol) | Alkylating Agent |

| Anhydrous Potassium Carbonate | 584-08-7 | 138.21 | 20.7 g (0.15 mol) | Base |

| Acetone | 67-64-1 | 58.08 | 250 mL | Solvent |

| Ethyl Acetate | 141-78-6 | 88.11 | ~200 mL | Extraction Solvent |

| Saturated NaCl solution (Brine) | N/A | N/A | ~100 mL | Washing Agent |

| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | As needed | Drying Agent |

Equipment: 500 mL round-bottom flask, reflux condenser, magnetic stirrer/hotplate, heating mantle, Buchner funnel, separatory funnel, rotary evaporator.

Synthesis Workflow

Figure 3: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 2-bromo-4-fluorophenol (19.1 g, 0.10 mol) and anhydrous potassium carbonate (20.7 g, 0.15 mol).

-

Solvent Addition: Add 250 mL of acetone to the flask. Begin stirring to create a suspension.

-

Addition of Alkylating Agent: Slowly add ethyl bromoacetate (12.5 mL, 0.11 mol) to the stirring suspension at room temperature.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (~56°C) using a heating mantle. Maintain reflux with vigorous stirring.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture (e.g., 4:1). The reaction is typically complete within 4-8 hours, indicated by the consumption of the starting phenol.

-

Cooling and Filtration: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Filter the solid potassium carbonate and potassium bromide salts using a Buchner funnel. Wash the filter cake with a small amount of acetone (~50 mL) to recover any residual product.

-

Solvent Removal: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to remove the acetone.

-

Aqueous Work-up: Dissolve the resulting residue (which may be an oil or semi-solid) in ethyl acetate (~150 mL). Transfer the solution to a separatory funnel and wash sequentially with deionized water (2 x 100 mL) and saturated brine (1 x 100 mL). The brine wash helps to break any emulsions and remove residual water.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate on a rotary evaporator to yield the crude product.

Purification and Characterization

The crude product is often obtained as a pale yellow oil or low-melting solid and may require further purification.[11]

Purification Protocols

-

Flash Column Chromatography: This is the most effective method for achieving high purity.[11][12]

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 15%) is typically effective.[12]

-

Procedure: Dissolve the crude product in a minimal amount of dichloromethane, adsorb it onto a small amount of silica gel, and load it onto the column. Elute with the solvent system, collecting fractions and combining those containing the pure product as determined by TLC.[12]

-

-

Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be a scalable alternative.

-

Solvent System: A mixed solvent system like ethanol/water or hexane/ethyl acetate may be effective.[13]

-

Procedure: Dissolve the crude solid in a minimal amount of the hot, more soluble solvent. Slowly add the less soluble "anti-solvent" until turbidity persists. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.[13]

-

Expected Results

| Parameter | Expected Outcome |

| Yield | 85-95% (crude); 75-90% (after purification) |

| Physical Appearance | Colorless to pale yellow oil or white solid |

| Purity (by HPLC/GC) | >98% after purification |

Critical Safety and Handling Precautions

This procedure must be performed in a well-ventilated chemical fume hood by trained personnel. [14][15]

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles at all times.[14][16]

-

Reactant Hazards:

-

2-Bromo-4-fluorophenol: Harmful if swallowed. Causes skin and eye irritation. Avoid inhalation of dust.[14][16]

-

Ethyl bromoacetate: Highly Toxic and Lachrymatory. Fatal if swallowed, in contact with skin, or if inhaled. Causes severe eye irritation.[15] Handle with extreme care in a fume hood. Keep containers tightly closed.[15]

-

-

Solvent Hazards: Acetone and ethyl acetate are flammable. Keep away from open flames, sparks, and hot surfaces.

-

Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional and local regulations.[14]

References

-

PTC Organics. PTC O-Alkylation With a Secondary Benzyl Bromide. Available from: [Link]

-

Organic Syntheses. Ethyl bromoacetate. Coll. Vol. 3, p.381 (1955); Vol. 25, p.43 (1945). Available from: [Link]

-

Edubirdie. Williamson Ether Synthesis Lab Report. Available from: [Link]

-

Wikipedia. Williamson ether synthesis. Available from: [Link]

-

Chemistry Steps. The Williamson Ether Synthesis. (2022). Available from: [Link]

-

Lumen Learning. Williamson ether synthesis. Organic Chemistry 1: An open textbook. Available from: [Link]

-

MDPI. Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate.... (2022). Molecules, 27(3), 999. Available from: [Link]

-

ChemTalk. Williamson Ether Synthesis. (2022). Available from: [Link]

-

Dalal Institute. Phase Transfer Catalysis. Available from: [Link]

-

RSC Publishing. Static phase transfer catalysis for Williamson reactions: Pickering interfacial catalysis. (2020). Reaction Chemistry & Engineering, 5(11), 2201-2208. Available from: [Link]

-

Slideshare. Phase transfer catalysis. (2018). Available from: [Link]

-

ResearchGate. Scheme 1. Synthesis of ethyl 2-(4-aminophenoxy) acetate (4). Available from: [Link]

-

CRDEEP Journals. Phase-Transfer Catalysis in Organic Syntheses. (2017). International Journal of Chemical and Physical Sciences, 6, 23-34. Available from: [Link]

-

LinkedIn. Innovative application of ethyl difluorobromoacetate in the chemical industry. (2025). Available from: [Link]

-

Synthonix. Ethyl 2-bromo-2-(4-fluorophenyl)acetate. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Innovation: Applications of Ethyl Bromodifluoroacetate in Pharmaceutical Synthesis. (2026). Available from: [Link]

-

ResearchGate. Efficient and Scalable Synthesis of Ethyl 2,6-Dichloro-5-Fluoronicotinoyl Acetate Using the Blaise Reaction.... (2025). Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Ethyl 2-(4-Bromo-2-fluorophenoxy)acetate|1716-83-2 [benchchem.com]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 6. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 7. mdpi.com [mdpi.com]

- 8. dalalinstitute.com [dalalinstitute.com]

- 9. crdeepjournal.org [crdeepjournal.org]

- 10. Phase transfer catalysis | PPTX [slideshare.net]

- 11. benchchem.com [benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Williamson Ether Synthesis - Edubirdie [edubirdie.com]

- 14. fishersci.com [fishersci.com]

- 15. merckmillipore.com [merckmillipore.com]

- 16. chemicalbook.com [chemicalbook.com]

Functionalization of the bromine position in Ethyl (2-bromo-4-fluorophenoxy)acetate

Application Note & Protocol Guide

Executive Summary & Strategic Analysis

Ethyl (2-bromo-4-fluorophenoxy)acetate is a high-value scaffold in medicinal chemistry, particularly for PPAR agonists, CRTH2 antagonists, and agrochemicals. Its utility lies in the 2-position bromine , which serves as a linchpin for orthogonal functionalization.

However, this molecule presents a specific "reactivity triad" that traps inexperienced chemists:

-

The Ortho-Effect: The bromine is ortho to the bulky phenoxyacetate ether linkage. This creates steric hindrance that can retard oxidative addition in standard catalytic cycles.

-

The Ester Liability: The ethyl ester at the 1-position is highly susceptible to nucleophilic attack. Standard Lithium-Halogen exchange (using n-BuLi) will catastrophically decompose the molecule via attack on the carbonyl.

-

The Fluorine Director: While generally stable, the fluorine at position 4 electronically modifies the ring, slightly deactivating it toward electrophilic aromatic substitution but activating it for nucleophilic aromatic substitution (SNAr) under forcing conditions.

This guide provides three validated protocols designed to navigate these constraints, prioritizing chemoselectivity and yield.

Reaction Landscape Visualization

The following diagram maps the strategic pathways available for this scaffold, highlighting the critical decision points regarding reagent selection.

Figure 1: Strategic functionalization pathways. Note the divergence between Transition Metal Catalysis (Suzuki/Buchwald) and Metallation (TurboGrignard).

Protocol 1: Sterically Demanding Suzuki-Miyaura Coupling

The Challenge: The oxygen atom ortho to the bromine creates a "coordination shadow" and steric bulk. Standard Pd(PPh3)4 often fails to achieve full conversion due to slow oxidative addition or rapid catalyst decomposition. The Solution: Use of bidentate ligands (dppf) or Buchwald precatalysts (XPhos) to boost activity. We utilize mild bases to preserve the ester.

Materials

-

Substrate: Ethyl (2-bromo-4-fluorophenoxy)acetate (1.0 equiv)

-

Boronic Acid: Arylboronic acid (1.2 equiv)

-

Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane adduct (Pd(dppf)Cl2·CH2Cl2) (3-5 mol%)

-

Base: Potassium Phosphate Tribasic (K3PO4) (2.0 equiv) — Preferred over Carbonates for solubility.

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology

-

Inert Setup: Charge a reaction vial equipped with a magnetic stir bar with the substrate (1.0 equiv), arylboronic acid (1.2 equiv), and K3PO4 (2.0 equiv).

-

Degassing: Cap the vial with a septum. Evacuate and backfill with Nitrogen (N2) three times. Note: Oxygen is the primary cause of homocoupling side-products.

-

Solvent Addition: Add degassed 1,4-Dioxane/Water (4:1) via syringe. Concentration should be approx. 0.1 M - 0.2 M relative to the substrate.

-

Catalyst Addition: Quickly remove the septum, add the Pd(dppf)Cl2 catalyst (solid), and reseal/purge immediately.

-

Why dppf? The large bite angle of dppf facilitates the reductive elimination step in sterically crowded biaryls [1].

-

-

Reaction: Heat the block to 80°C for 4–12 hours. Monitor via LC-MS.

-

Endpoint: Look for consumption of starting material (SM). If SM persists but boronic acid is consumed, add 0.5 equiv more boronic acid.

-

-

Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Wash the filtrate with brine, dry over Na2SO4, and concentrate.

Data Summary: Typical Yields

| Coupling Partner (Ar-B(OH)2) | Catalyst | Yield (%) | Notes |

|---|---|---|---|

| Phenylboronic acid | Pd(dppf)Cl2 | 88% | Standard benchmark |

| 2-Methylphenylboronic acid | XPhos Pd G2 | 76% | Double ortho-substitution requires XPhos |

| 4-Pyridinylboronic acid | Pd(dppf)Cl2 | 82% | Heterocycles tolerated well |

Protocol 2: Ester-Safe Buchwald-Hartwig Amination

The Challenge: Standard Buchwald conditions often use Sodium tert-butoxide (NaOtBu) as a base. NaOtBu is strong enough to cause transesterification or hydrolysis of the ethyl ester. The Solution: Use Cesium Carbonate (Cs2CO3) as a milder, soluble base in non-protic solvents.

Materials

-

Substrate: Ethyl (2-bromo-4-fluorophenoxy)acetate (1.0 equiv)

-

Amine: Primary or Secondary Amine (1.2 equiv)

-

Catalyst Source: Pd2(dba)3 (2 mol%)

-

Ligand: XPhos or BINAP (4-8 mol%)

-

Why XPhos? Excellent for electron-rich aryl bromides and sterically hindered centers [2].

-

-

Base: Cesium Carbonate (Cs2CO3) (2.0 equiv) - Must be dry/anhydrous.

-

Solvent: Toluene or 1,4-Dioxane (Anhydrous)

Step-by-Step Methodology

-

Drying: Flame-dry the glassware under vacuum to ensure no moisture is present (Cs2CO3 is hygroscopic and water kills the catalyst).

-

Charging: Add Pd2(dba)3, Ligand, Cs2CO3, and the Substrate to the vessel under N2.

-

Solvent/Amine: Add anhydrous Toluene. If the amine is liquid, add it now.

-

Activation: Heat to 100°C .

-

Monitoring: Reaction times are typically 12–24 hours.

-

Purification: Silica gel chromatography. Note: Amine products can streak; add 1% Triethylamine to the eluent.

Protocol 3: The "TurboGrignard" Exchange (Magnesium-Halogen Exchange)

The Challenge: You cannot use n-Butyllithium (n-BuLi). It will attack the ester carbonyl at -78°C faster than it exchanges the bromine. The Solution: Knochel's TurboGrignard (iPrMgCl·LiCl) . The complexation with LiCl increases the reactivity of the Mg, allowing Br-Mg exchange at temperatures (e.g., -20°C to 0°C) where the ester is kinetically stable [3].

Figure 2: Workflow for chemoselective metallation.

Step-by-Step Methodology

-

Preparation: Dissolve the substrate (1.0 equiv) in anhydrous THF (0.5 M) under Argon.

-

Cooling: Cool the solution to -20°C (Internal temperature control is vital).

-

Exchange: Add iPrMgCl·LiCl (1.3 M in THF, 1.1 equiv) dropwise.

-

Observation: The exchange is usually complete within 30–45 minutes at -20°C.

-

Validation: Take an aliquot, quench with D2O, and check NMR. Disappearance of the Br-CH signal and appearance of D-CH confirms the Grignard formation.

-

-

Quench: Add the electrophile (e.g., Benzaldehyde, DMF, I2) slowly.

-

Warm: Allow to warm to RT naturally over 1 hour.

-

Workup: Quench with saturated NH4Cl.

References

-

Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Link

-

Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition, 43(25), 3333–3336. Link

-

Application Note: Palladium-Catalyzed Cross-Coupling of 2-(Benzyloxy)-4-bromo-1-fluorobenzene. BenchChem Application Library. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Handling Moisture Sensitivity in Reactions with Ethyl (2-bromo-4-fluorophenoxy)acetate

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ethyl (2-bromo-4-fluorophenoxy)acetate. This guide is designed to provide expert advice and practical troubleshooting strategies to mitigate issues arising from moisture sensitivity in your experiments. By understanding the underlying chemical principles, you can ensure the integrity of your reactions and achieve reliable, reproducible results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and reactivity of Ethyl (2-bromo-4-fluorophenoxy)acetate in the presence of moisture.

Q1: How does moisture affect reactions involving Ethyl (2-bromo-4-fluorophenoxy)acetate?

A1: Moisture can compromise your reaction in several ways. The primary concern is the hydrolysis of the ethyl ester functional group. In the presence of water, particularly under acidic or basic conditions, the ester can hydrolyze to form 2-bromo-4-fluorophenoxy)acetic acid and ethanol.[1] This side reaction consumes your starting material, leading to lower yields of the desired product. Furthermore, if you are using moisture-sensitive reagents, such as Grignard reagents or strong bases like sodium hydride for subsequent reactions, any water present will preferentially react with these reagents, rendering them inactive.[2]

Q2: What are the visual or analytical indicators of moisture contamination in my reaction?

A2: Visually, you might not see direct evidence of minor moisture contamination. However, inconsistent reaction outcomes, such as lower than expected yields or the formation of unexpected byproducts, are strong indicators. Analytically, you can detect the presence of the hydrolysis byproduct, (2-bromo-4-fluorophenoxy)acetic acid, using techniques like Thin Layer Chromatography (TLC), where it will appear as a more polar spot compared to the starting ester. More definitive identification can be achieved through Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[3]

Q3: My reaction yield is consistently low when using Ethyl (2-bromo-4-fluorophenoxy)acetate. Could moisture be the culprit, and what should I investigate first?

A3: Yes, moisture is a very likely cause of low yields. The first and most critical area to investigate is the dryness of your solvent. Many common organic solvents are hygroscopic and will absorb moisture from the atmosphere. You should also ensure that all glassware is rigorously dried, and that any other reagents being used are anhydrous.

Q4: How should I properly store Ethyl (2-bromo-4-fluorophenoxy)acetate to prevent moisture absorption?

A4: Ethyl (2-bromo-4-fluorophenoxy)acetate should be stored in a tightly sealed container, preferably under an inert atmosphere of nitrogen or argon.[4] The storage area should be cool and dry. For long-term storage, consider using a desiccator.

Part 2: Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues related to moisture in your reactions.

Issue 1: Low or No Product Yield

| Potential Cause | Troubleshooting Step | Scientific Rationale |

| Contaminated Solvent | 1. Use a freshly opened bottle of anhydrous solvent. 2. If using a previously opened bottle, dry the solvent using appropriate methods (see Protocol 1). 3. Verify solvent dryness using Karl Fischer titration.[4][5] | Solvents readily absorb atmospheric moisture. A seemingly "dry" solvent can contain enough water to significantly impact a sensitive reaction. Karl Fischer titration is a precise method to quantify water content.[6][7] |

| Wet Glassware | 1. Oven-dry all glassware at >120 °C for at least 4 hours and cool under a stream of inert gas or in a desiccator immediately before use.[8][9] 2. For highly sensitive reactions, flame-dry the glassware under vacuum and backfill with an inert gas. | Glass surfaces have a thin film of adsorbed water that must be removed. Cooling in the open air will allow moisture to re-adsorb onto the surface.[9] |

| Hydrolysis of Starting Material | 1. Check the purity of your Ethyl (2-bromo-4-fluorophenoxy)acetate by TLC or NMR before use. 2. If the hydrolysis product is detected, purify the starting material by column chromatography. | If the starting material has already been partially hydrolyzed due to improper storage, the reaction will inherently have a lower yield. |

| Moisture in Other Reagents | 1. Ensure all other reagents, especially bases or catalysts, are anhydrous. 2. If using a solid reagent, dry it in a vacuum oven or desiccator before use.[9] | Moisture is not limited to the solvent. Solid reagents can also absorb water from the air. |

Issue 2: Formation of (2-bromo-4-fluorophenoxy)acetic acid as a Major Byproduct

| Potential Cause | Troubleshooting Step | Scientific Rationale |

| Presence of Water | Follow all steps outlined in "Issue 1" to ensure a completely anhydrous reaction environment. | This is the most direct cause of hydrolysis. Rigorous exclusion of water is paramount. |

| Reaction Conditions | 1. If the reaction is run under basic conditions, use a non-nucleophilic base and ensure it is added to a completely dry system. 2. If acidic conditions are required, use a Lewis acid or an acid scavenger to minimize the presence of free protons that can catalyze hydrolysis. | Both acid and base can catalyze the hydrolysis of the ester.[1] Minimizing the availability of catalytic species can suppress this side reaction. |

Part 3: Key Experimental Protocols

Protocol 1: Solvent Drying

This protocol provides methods for drying common solvents used in reactions with Ethyl (2-bromo-4-fluorophenoxy)acetate.

| Solvent | Drying Agent | Procedure | Target Water Content (ppm) |

| Tetrahydrofuran (THF) | Sodium/Benzophenone | Add sodium wire and a small amount of benzophenone to pre-dried THF. Reflux under an inert atmosphere until a persistent blue or purple color develops. Distill directly into the reaction flask.[10] | < 10 |

| Acetonitrile (MeCN) | Calcium Hydride (CaH₂) | Stir over CaH₂ overnight and then distill under an inert atmosphere. Store over 3Å molecular sieves.[10] | < 10 |

| N,N-Dimethylformamide (DMF) | Barium Oxide (BaO) or 4Å Molecular Sieves | Dry overnight over BaO or 4Å molecular sieves, then distill under reduced pressure. Store over 4Å molecular sieves.[10] | < 50 |

| Dichloromethane (DCM) | Calcium Hydride (CaH₂) | Stir over CaH₂ overnight and then distill under an inert atmosphere.[10] | < 10 |

Note: Always handle drying agents with appropriate safety precautions. Sodium is highly reactive with water.

Protocol 2: Setting up a Reaction under Inert Atmosphere

This protocol outlines the steps for establishing a moisture-free reaction environment.

-

Glassware Preparation: Oven-dry all glassware (reaction flask, condenser, addition funnel, etc.) at 120 °C for at least 4 hours. Assemble the apparatus while hot and immediately place it under a positive pressure of dry nitrogen or argon. Allow to cool to room temperature under the inert gas flow.[8][9]

-

Solvent and Reagent Transfer: Transfer anhydrous solvents and liquid reagents via a dry syringe or cannula.[11][12] Solid reagents should be added to the flask under a strong flow of inert gas.

-

Maintaining Inert Atmosphere: Maintain a positive pressure of the inert gas throughout the reaction. This can be achieved using a balloon filled with the inert gas or a bubbler system.[11][13]

Part 4: Visualizing the Problem and Solution

Diagram 1: The Hydrolysis Problem

This diagram illustrates the undesired reaction of Ethyl (2-bromo-4-fluorophenoxy)acetate with water.

Caption: Hydrolysis of the starting material by water.

Diagram 2: Troubleshooting Workflow

This workflow provides a logical sequence for diagnosing moisture-related issues.

Caption: A systematic approach to troubleshooting moisture issues.

References

- Burfield, D. R., & Smithers, R. H. (1978). Desiccant efficiency in solvent drying. 3. A reappraisal of the efficiency of commonly used desiccants for the drying of acetone, acetonitrile, benzene, chloroform, dichloromethane, dioxane, ethyl acetate, and tetrahydrofuran. The Journal of Organic Chemistry, 43(20), 3966–3968.

-

CSC Scientific. (n.d.). Karl Fischer Method of Moisture Detection. Retrieved from [Link]

-

LibreTexts Chemistry. (2021). Drying Solvents. Retrieved from [Link]

-

University of Pittsburgh, Wipf Group. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

-

LibreTexts Chemistry. (2022). Chemistry of Esters. Retrieved from [Link]

-

Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment. Retrieved from [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

LibreTexts Chemistry. (2022). Inert Atmospheric Methods. Retrieved from [Link]

-

Wikipedia. (n.d.). Karl Fischer titration. Retrieved from [Link]

-

Sciencemadness Wiki. (2023). Drying solvents. Retrieved from [Link]

-

LibreTexts Chemistry. (2021). Drying Solvents. Retrieved from [Link]

-

MIT. (n.d.). Handling air-sensitive reagents AL-134. Retrieved from [Link]

-

ResearchGate. (2015). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box?. Retrieved from [Link]

-

Scribd. (n.d.). Drying of Organic Solvents. Retrieved from [Link]

-

YouTube. (2022). Inert Atmosphere, with no O2. Retrieved from [Link]

-

Master Organic Chemistry. (2015). Why Grignard Reagents React With Water. Retrieved from [Link]

-

LibreTexts Chemistry. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods. Retrieved from [Link]

-

Wikipedia. (n.d.). Ethyl bromodifluoroacetate. Retrieved from [Link]

-

ResearchGate. (n.d.). Reactions and conditions. a: THF, ethyl bromoacetate, room temperature,... Retrieved from [Link]

-

V.Nimc. (2025). Williamson Ether Synthesis Explained. Retrieved from [Link]

-

Quora. (2020). Why does water destroy Grignard reagents?. Retrieved from [Link]

-

Indian Academy of Sciences. (1985). Kinetics of reaction of ethyl bromoacetate with substituted phenoxyacetate ions. Retrieved from [Link]

-

University Chemistry. (2016). Analysis and Evaluation of Purity of Ethyl Acetate in the Esterification Reaction of Ethanol and Acetic Acid. Retrieved from [Link]

-

MDPI. (2020). STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2- METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS. Retrieved from [Link]

-

Florida Department of Environmental Protection. (n.d.). RATES OF HYDROLYSIS OF ETHYLENE DIBROMIDE (EDB). Retrieved from [Link]

-

Jordan Journal of Chemistry. (n.d.). 13 Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones. Retrieved from [Link]

-

Chemsrc. (2024). ethyl (2-bromo-4-fluorophenoxy)acetate | CAS#:1842-10-0. Retrieved from [Link]

-

SciELO. (n.d.). Different Fluorine Content of Poly(aryleneetherketone) Coated on Polyimide Films to Fabricate Hydrophobic and Low Moisture Absorption Films. Retrieved from [Link]

- Google Patents. (n.d.). CN106397186A - Preparation method of ethyl bromodifluoroacetate.

-

PMC. (n.d.). Expanding the fluorine chemistry of living systems using engineered polyketide synthase pathways. Retrieved from [Link]

-

Greenfield Global. (n.d.). Organic Volatile Impurities / Residual Solvents in Ethyl Acetate. Retrieved from [Link]

-

MDPI. (n.d.). Effects of Organic Acids on the Release of Fruity Esters in Water: An Insight at the Molecular Level. Retrieved from [Link]

-

Wikipedia. (n.d.). Ethyl bromoacetate. Retrieved from [Link]

-

RSC Publishing. (n.d.). Fluorinase mediated chemoenzymatic synthesis of [18F]-fluoroacetate. Retrieved from [Link]

Sources

- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 2. The hydrolysis of 2-bromo-2-methylpropane | Feature | RSC Education [edu.rsc.org]

- 3. dxhx.pku.edu.cn [dxhx.pku.edu.cn]

- 4. How to properly handle and store ethyl bromoacetate_Chemicalbook [chemicalbook.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. nj.gov [nj.gov]

- 7. Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies | MDPI [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. synarchive.com [synarchive.com]

- 10. Ethyl bromodifluoroacetate - Wikipedia [en.wikipedia.org]

- 11. chemimpex.com [chemimpex.com]

- 12. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 13. en.notes.fluorine1.ru [en.notes.fluorine1.ru]

Technical Support Center: Navigating Solubility Challenges with Ethyl (2-bromo-4-fluorophenoxy)acetate

Welcome to the technical support center for Ethyl (2-bromo-4-fluorophenoxy)acetate. This guide is designed for researchers, medicinal chemists, and process development scientists who are incorporating this versatile reagent into their synthetic workflows. We understand that achieving optimal solubility is a critical first step for any successful reaction. This resource provides in-depth, experience-driven answers to common solubility challenges, moving from fundamental principles to advanced troubleshooting protocols. Our goal is to empower you with the knowledge to not only solve immediate solubility issues but also to rationally design your future experiments for success.

Frequently Asked Questions (FAQs)

Q1: My Ethyl (2-bromo-4-fluorophenoxy)acetate is not dissolving in my reaction solvent. What are my initial steps?

A1: Encountering poor solubility is a common hurdle in organic synthesis. A systematic, tiered approach is the most efficient way to address this.

Tier 1: Foundational Solvent Screening

The adage "like dissolves like" is your primary guide. Ethyl (2-bromo-4-fluorophenoxy)acetate is a moderately polar molecule due to the presence of the ester and ether functionalities, as well as the halogen substituents. Your initial solvent choice should reflect this.

-

Initial Recommendations: Begin with common, moderately polar aprotic solvents such as Acetone, Ethyl Acetate (EtOAc), Tetrahydrofuran (THF), or Dichloromethane (DCM). For reactions requiring higher temperatures, consider Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or 1,4-Dioxane.

-

Systematic Screening Protocol: If your initial choice fails, a systematic screening of a small panel of solvents is recommended. This can be done on a small scale before committing your entire batch of starting material.

dot graph TD { A[Start: Undissolved Compound] --> B{Assess Polarity of Compound}; B --> C[Select 3-5 Solvents of Similar Polarity]; C --> D[Test Small Scale Solubility]; D --> E{Dissolved?}; E -- Yes --> F[Proceed with Reaction]; E -- No --> G[Move to Advanced Techniques]; }

Caption: Initial Solvent Selection Workflow.

Tier 2: Predicted Solubility Data

To further refine your solvent selection, consult predicted solubility data. While experimental data for every compound is not always available, computational models provide valuable guidance.

| Solvent | Predicted Solubility (g/L) at 25°C | Polarity Index | Boiling Point (°C) |

| Acetone | High | 5.1 | 56 |

| Ethyl Acetate | High | 4.4 | 77 |

| Tetrahydrofuran (THF) | High | 4.0 | 66 |

| Dichloromethane (DCM) | High | 3.1 | 40 |

| Acetonitrile | Moderate | 5.8 | 82 |

| Toluene | Low | 2.4 | 111 |

| Heptane | Very Low | 0.1 | 98 |

| Water | Very Low | 10.2 | 100 |

This data is generated from predictive models and should be used as a guide for experimental design.

If these initial steps do not yield a suitable solvent system, it is time to consider more advanced techniques.

Q2: I've tried several solvents with limited success. Should I consider using a co-solvent system?

A2: Absolutely. Using a co-solvent, or a binary solvent mixture, is a powerful and often simple solution to solubility issues. This technique works by fine-tuning the polarity of the solvent environment to better match that of the solute.

The Principle of Co-solvency

A co-solvent system can enhance solubility through several mechanisms. The addition of a miscible co-solvent disrupts the hydrogen bonding network of the primary solvent, reducing its self-association and making it more accommodating to the solute.[1] This creates a microenvironment around the solute molecules that is energetically more favorable for dissolution.[2]

Common Co-solvent Strategies:

-

Increasing Polarity: For a primary solvent that is too nonpolar (e.g., Toluene), adding a small amount of a more polar co-solvent like DMF or Dioxane can significantly improve the solubility of a polar compound.

-

Decreasing Polarity: Conversely, if your compound is soluble in a highly polar solvent like DMSO but your reaction conditions require lower polarity, you can use a less polar co-solvent like THF to create a suitable mixture.

Experimental Protocol for Co-solvent Screening:

-

Primary Solvent: Begin with the solvent in which your compound has shown at least partial solubility.

-

Co-solvent Addition: While stirring vigorously, add the co-solvent dropwise or in small aliquots (e.g., 1-5% v/v increments).

-

Observation: After each addition, allow the mixture to stir for several minutes and observe for dissolution.

-

Optimization: Continue adding the co-solvent until the compound fully dissolves. Note the final solvent ratio for scaling up your reaction.[3]

dot graph TD { subgraph Co-Solvent Strategy A[Start with Partially Soluble System] --> B{Add Co-solvent Incrementally}; B --> C{Observe for Dissolution}; C -- Not Dissolved --> B; C -- Dissolved --> D[Record Optimal Ratio]; end }

Caption: Iterative Co-solvent Addition.

Q3: Can I heat the mixture to improve the solubility of Ethyl (2-bromo-4-fluorophenoxy)acetate? What are the risks?

A3: Yes, increasing the temperature is a very common and effective method to increase the rate and extent of dissolution for most solid and liquid solutes. However, this must be done with a clear understanding of the potential risks.

The Causality Behind Heating:

Heating increases the kinetic energy of both the solvent and solute molecules. This increased motion helps to overcome the intermolecular forces in the solute, allowing the solvent molecules to more effectively surround and solvate them.

Safety and Stability Considerations:

-

Solvent Volatility and Flammability: Always heat flammable organic solvents using a safe heating source like a heating mantle, oil bath, or steam bath. Never use an open flame. [5] Ensure your apparatus is not a closed system to avoid pressure buildup, which can lead to an explosion.[3]

-

Precipitation on Cooling: Be aware that a compound dissolved at a high temperature may precipitate out of solution upon cooling. If your reaction is to be run at a lower temperature, heating to dissolve may not be a viable solution unless you can maintain the elevated temperature throughout the reaction.[3]

Recommended Heating Protocol:

-

Setup: Place your flask in a heating mantle or oil bath with a stir bar and a condenser.

-

Gradual Heating: Slowly increase the temperature while stirring and observing the mixture.

-

Target Temperature: Aim for a temperature well below the boiling point of the solvent and monitor for dissolution.

-

Hold and Observe: Once dissolved, maintain the temperature for a short period to ensure stability before proceeding with your reaction.

Q4: I've seen sonication mentioned as a method to improve solubility. How does it work and is it applicable here?

A4: Sonication is an excellent physical method to accelerate dissolution and is particularly useful for kinetically slow-to-dissolve compounds.

The Mechanism of Sonication-Assisted Dissolution:

Sonication applies high-frequency sound waves to the sample, which creates a phenomenon called acoustic cavitation. This is the formation, growth, and violent collapse of microscopic bubbles in the liquid.[6] The collapse of these bubbles generates intense localized energy in the form of microjets and shockwaves, which act on a microscopic level to:

-

Break Intermolecular Interactions: The energy disrupts the forces holding the solute molecules together.[4]

-

Increase Mass Transport: The agitation enhances the movement of fresh solvent to the solute's surface, accelerating the dissolution process.[6]

When to Use Sonication:

-

When you have a stubborn suspension that dissolves very slowly with stirring alone.

-

When gentle, non-thermal energy input is desired to avoid potential degradation from heating.

Experimental Protocol for Sonication:

-

Preparation: Prepare a suspension of your compound in the chosen solvent in a flask or vial.

-

Sonication: Place the vessel in an ultrasonic bath. Ensure the water level in the bath is consistent with the solvent level in your vessel.

-

Operation: Turn on the sonicator. The time required will vary depending on the compound and solvent, but often 5-15 minutes is sufficient.

-

Monitoring: Visually inspect the mixture periodically until the solid is fully dissolved.[3]

dot graph TD { A[Suspension of Compound] --> B(Apply Ultrasonic Waves); B --> C(Acoustic Cavitation); C --> D(Microjet Formation & Shockwaves); D --> E(Disruption of Intermolecular Forces); E --> F[Enhanced Dissolution]; }

Caption: Mechanism of Sonication-Assisted Dissolution.

Troubleshooting Guide

| Issue | Potential Cause | Recommended Solution(s) |

| Compound "oils out" instead of dissolving. | The temperature of the solution is above the melting point of the solute. | 1. Add a small amount of additional solvent.[7]2. Try a different solvent with a lower boiling point.[7] |